N-(2,6-dichlorophenyl)ethane-1-sulfonamide
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Overview
Description
N-(2,6-dichlorophenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H9Cl2NO2S It is characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)ethane-1-sulfonamide typically involves the reaction of 2,6-dichloroaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,6-dichlorophenyl)ethane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The 2,6-dichlorophenyl group may enhance binding affinity through hydrophobic interactions and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)ethane-1-sulfonamide
- N-(3,5-dichlorophenyl)ethane-1-sulfonamide
- N-(2,6-difluorophenyl)ethane-1-sulfonamide
Uniqueness
N-(2,6-dichlorophenyl)ethane-1-sulfonamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,6-dichloro substitution pattern may confer distinct steric and electronic properties compared to other isomers, affecting its interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
560072-11-9 |
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Molecular Formula |
C8H9Cl2NO2S |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-2-14(12,13)11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 |
InChI Key |
KFMUJPRKALTEJE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC=C1Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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